N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide
CAS No.: 180403-53-6
Cat. No.: VC11795169
Molecular Formula: C18H15N3O4
Molecular Weight: 337.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180403-53-6 |
|---|---|
| Molecular Formula | C18H15N3O4 |
| Molecular Weight | 337.3 g/mol |
| IUPAC Name | N-[(Z)-[amino-(6-methoxy-2-oxochromen-3-yl)methylidene]amino]benzamide |
| Standard InChI | InChI=1S/C18H15N3O4/c1-24-13-7-8-15-12(9-13)10-14(18(23)25-15)16(19)20-21-17(22)11-5-3-2-4-6-11/h2-10H,1H3,(H2,19,20)(H,21,22) |
| Standard InChI Key | OIUUYAFUASGLIH-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)/C(=N/NC(=O)C3=CC=CC=C3)/N |
| SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=NNC(=O)C3=CC=CC=C3)N |
| Canonical SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=NNC(=O)C3=CC=CC=C3)N |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
The compound’s structure integrates two pharmacologically significant units:
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A 6-methoxy-2-oxo-2H-chromen-3-yl group, a coumarin derivative with a methoxy substituent at position 6 and a ketone at position 2.
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A benzohydrazide moiety linked via a methylidene bridge in the Z-configuration.
The Z stereochemistry is critical for molecular geometry, influencing intermolecular interactions and biological activity. The isomeric SMILES string COC1=CC2=C(C=C1)OC(=O)C(=C2)/C(=N/NC(=O)C3=CC=CC=C3)/N confirms the spatial arrangement of substituents around the imine bond.
Spectroscopic and Computational Data
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InChI Key:
OIUUYAFUASGLIH-UHFFFAOYSA-N -
Hydrogen Bonding: The presence of NH and carbonyl groups enables hydrogen bonding, as evidenced by IR peaks at 3247 cm⁻¹ (NH stretch) and 1729 cm⁻¹ (lactone C=O) .
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Tautomerism: Analogous iminochromenes exhibit equilibrium between imine and enamine forms, a property likely shared by this compound .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 180403-53-6 |
| Molecular Formula | C₁₈H₁₅N₃O₄ |
| Molecular Weight | 337.3 g/mol |
| IUPAC Name | N-[(Z)-[Amino-(6-methoxy-2-oxochromen-3-yl)methylidene]amino]benzamide |
| SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=NNC(=O)C3=CC=CC=C3)N |
Synthesis and Reaction Pathways
Condensation-Based Synthesis
The primary route involves acid-catalyzed condensation between 6-methoxy-2-oxo-2H-chromen-3-ylamine and benzohydrazide. This aligns with methods for analogous hydrazide-coumarin hybrids. Key steps include:
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Nucleophilic Attack: The amine group of chromen-3-ylamine attacks the carbonyl carbon of benzohydrazide.
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Dehydration: Elimination of water forms the imine (C=N) bond, stabilized by conjugation with the aromatic systems .
Reaction Challenges
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Regioselectivity: Competing reactions at the coumarin’s C-3 vs. C-4 positions may necessitate directing groups.
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Byproduct Formation: Ammonia liberation during condensation requires efficient venting .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility due to aromaticity; soluble in polar aprotic solvents (DMSO, DMF).
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Stability: Susceptible to hydrolysis under acidic or alkaline conditions, reverting to benzohydrazide and coumarin precursors.
Thermal Behavior
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Melting Point: Analogous compounds melt between 187–189°C, suggesting similar thermal stability .
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Thermogravimetric Analysis (TGA): Expected decomposition above 250°C, consistent with conjugated systems.
Applications in Materials Science
Fluorescent Probes
Coumarin derivatives are widely used as fluorophores. The methoxy group in this compound may redshift emission, enabling bioimaging applications.
Coordination Chemistry
The hydrazide moiety can act as a polydentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or sensing applications.
Future Research Directions
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Pharmacological Profiling: Screen against cancer cell lines and antibiotic-resistant pathogens.
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Crystallography: Resolve X-ray structure to confirm Z-configuration and intermolecular interactions.
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Derivatization: Introduce electron-withdrawing groups to modulate electronic properties.
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